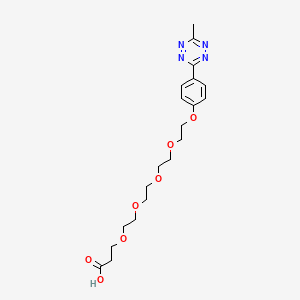

1-ethyl-N-isobutyl-4-nitro-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-ethyl-N-isobutyl-4-nitro-1H-pyrazole-5-carboxamide is a compound that belongs to the family of pyrazoles . Pyrazoles are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Recent advancements in the field of synthesis and functionalization of pyrazole derivatives have been achieved through the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, new reactants, and novel reaction types .Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The 1H-tautomer of pyrazole is known as 1H-pyrazole .Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations with ketones, aldehydes and hydrazine monohydrochloride, acceptorless dehydrogenative coupling reactions, and Cu-catalyzed aerobic oxidative cyclization .Applications De Recherche Scientifique

Chemical Synthesis and Modification

- Synthesis Techniques : Research into the synthesis of pyrazole carboxamide derivatives, such as 1-ethyl-N-isobutyl-4-nitro-1H-pyrazole-5-carboxamide, often involves complex chemical processes. For example, Donohue et al. (2002) described the preparation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, showcasing the diverse synthetic pathways available for similar compounds (Donohue et al., 2002).

Biological and Pharmaceutical Research

- Nematocidal Evaluation : Zhao et al. (2017) investigated a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, derived from similar starting materials as 1-ethyl-N-isobutyl-4-nitro-1H-pyrazole-5-carboxamide, for their nematocidal activity, highlighting the potential biological applications of these compounds (Zhao et al., 2017).

Agrochemical Applications

- Fungicidal Properties : The research by Zhao et al. (2017) also noted the weak fungicidal activity of fluorine-containing pyrazole carboxamides, suggesting a potential application in agriculture (Zhao et al., 2017).

Analytical and Material Science

- Structural Analysis and Characterization : Studies like that of Wu et al. (2005), involving the molecular structures of related pyrazole carboxylates, emphasize the importance of structural analysis in understanding the properties and potential applications of compounds like 1-ethyl-N-isobutyl-4-nitro-1H-pyrazole-5-carboxamide (Wu et al., 2005).

Mécanisme D'action

While the specific mechanism of action for 1-ethyl-N-isobutyl-4-nitro-1H-pyrazole-5-carboxamide is not mentioned in the search results, pyrazoles in general have been found to exhibit a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Safety and Hazards

While the specific safety and hazards of 1-ethyl-N-isobutyl-4-nitro-1H-pyrazole-5-carboxamide are not mentioned in the search results, it’s important to handle all chemicals with care and follow safety protocols. For example, a similar compound, 1-ETHYL-4-IODO-1H-PYRAZOLE, is harmful by inhalation, in contact with skin, and if swallowed .

Orientations Futures

The future directions in the research and application of pyrazoles, including 1-ethyl-N-isobutyl-4-nitro-1H-pyrazole-5-carboxamide, could involve further exploration of their wide range of applications in various fields of science . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

Propriétés

IUPAC Name |

2-ethyl-N-(2-methylpropyl)-4-nitropyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-4-13-9(8(6-12-13)14(16)17)10(15)11-5-7(2)3/h6-7H,4-5H2,1-3H3,(H,11,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYUBILASCRJJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-isobutyl-4-nitro-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2488695.png)

![1-(2-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2488697.png)

![Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2488699.png)

![6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2488702.png)

![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/no-structure.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2488704.png)

![(E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2488705.png)

![Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2488708.png)

![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B2488712.png)